2-bromoethyl-N-(2-ethoxyphenyl)carbamate
Description
2-Bromoethyl-N-(2-ethoxyphenyl)carbamate is a carbamate derivative characterized by a bromoethyl group (-CH₂CH₂Br) and a 2-ethoxyphenyl substituent. Carbamates are widely studied for their diverse biological activities, including pesticidal, pharmaceutical, and carcinogenic properties, which are heavily influenced by their substituents .
Properties
Molecular Formula |
C11H14BrNO3 |
|---|---|
Molecular Weight |
288.14 g/mol |
IUPAC Name |
2-bromoethyl N-(2-ethoxyphenyl)carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-2-15-10-6-4-3-5-9(10)13-11(14)16-8-7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChI Key |
CTFUIDHRICZGLN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)OCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Structural and Physicochemical Properties
The table below compares key structural features and molecular properties of 2-bromoethyl-N-(2-ethoxyphenyl)carbamate with its analogs:
Key Observations :
- Bromine vs.
- Ethoxy vs. Halogen Substituents : The 2-ethoxyphenyl group may improve lipid solubility relative to halogenated phenyl groups (e.g., 4-bromophenyl), affecting membrane permeability .
Carcinogenicity and Mutagenicity
- Ethyl Carbamate (Urethane): Known for inducing hepatic carcinomas and lung adenomas in rodents, with carcinogenic potency influenced by metabolic activation .
- Vinyl Carbamate: 10–100× more carcinogenic than ethyl carbamate due to its ability to form DNA-reactive epoxides .
- However, ethoxy groups might reduce metabolic activation compared to ethyl carbamate .
Acetylcholinesterase Interaction
Carbamate insecticides (e.g., phenyl-N-methylcarbamates) inhibit acetylcholinesterase (AChE) through carbamylation. Substituents dictate affinity and detoxication rates :
- Phenyl vs.
Metabolic Pathways
- Ethyl Carbamate : Metabolized via cytochrome P450 to vinyl carbamate epoxide, a mutagenic intermediate .
- Bromoethyl Analogs : Bromine’s electronegativity may slow hydrolysis compared to chloroethyl derivatives, prolonging biological half-life. Ethoxy groups could redirect metabolism toward O-dealkylation rather than epoxidation .
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